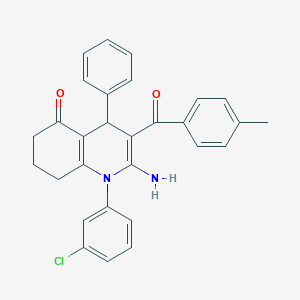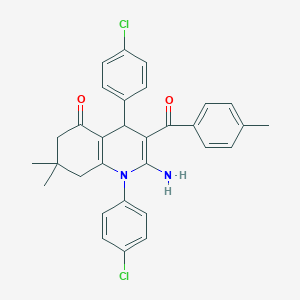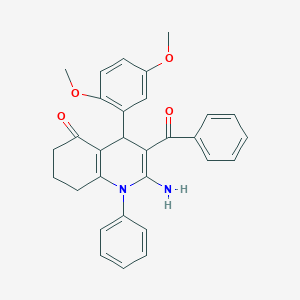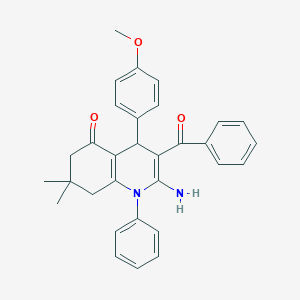![molecular formula C29H26N4O4S B304433 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the inhibition of specific enzymes and proteins that are involved in cancer cell growth and neurodegenerative diseases. It has been found to target specific pathways and receptors, leading to the inhibition of cell growth and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has minimal toxicity and has no significant effects on normal cells. It has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide in lab experiments is its specificity in targeting specific pathways and receptors. However, one limitation is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
For the research on 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide include further studies on its potential in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further research can be conducted on optimizing its synthesis method and improving its solubility in water.
合成法
The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide involves the reaction of 2-chloro-N-(2-methyl-4-pyridinyl)acetamide with 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol in the presence of a base. The resulting product is then purified through column chromatography.
科学的研究の応用
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide has been studied for its potential in various scientific research applications. It has shown promising results in the field of cancer research, specifically in the inhibition of cancer cell growth. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide |
|---|---|
分子式 |
C29H26N4O4S |
分子量 |
526.6 g/mol |
IUPAC名 |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4S/c1-18-12-21(10-11-31-18)32-27(34)17-38-29-23(16-30)22(15-24(33-29)19-8-6-5-7-9-19)20-13-25(35-2)28(37-4)26(14-20)36-3/h5-15H,17H2,1-4H3,(H,31,32,34) |
InChIキー |
FICYJFMMVJMUTD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
正規SMILES |
CC1=NC=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)



